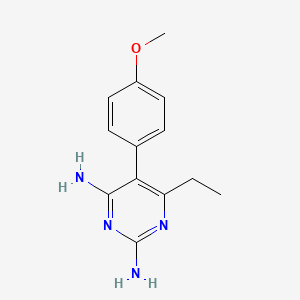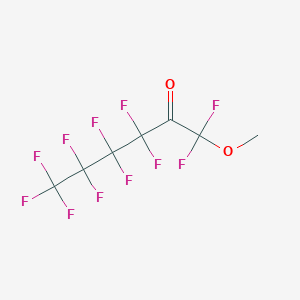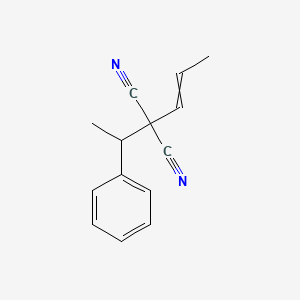
(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is a chemical compound with the following structural formula:
C15H15N2
It consists of a phenylethyl group (C6H5CH2CH2-) and a propenyl group (CH2=CHCH2-) attached to a central propanedinitrile (CH3CH(CN)2) moiety
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-phenylethylamine with acrylonitrile, followed by cyclization to form the propanedinitrile backbone. The reaction proceeds as follows:
-
Formation of Intermediate Imine:
- 1-Phenylethylamine reacts with acrylonitrile to form an imine intermediate.
- This step involves the nucleophilic addition of the amine group to the nitrile group of acrylonitrile.
-
Cyclization to Propanedinitrile:
- The imine intermediate undergoes intramolecular cyclization.
- The resulting compound is “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile.”
Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as a fundamental basis for large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or propenyl positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or metal-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products
The specific products depend on reaction conditions, but potential outcomes include substituted derivatives, amines, or other functionalized compounds.
Aplicaciones Científicas De Investigación
“(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While “(1-Phenylethyl)(prop-1-en-1-yl)propanedinitrile” is unique, similar compounds include:
Propiedades
Número CAS |
112654-10-1 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(1-phenylethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-3-9-14(10-15,11-16)12(2)13-7-5-4-6-8-13/h3-9,12H,1-2H3 |
Clave InChI |
KFBLAPYCUPSDHT-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C#N)(C#N)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

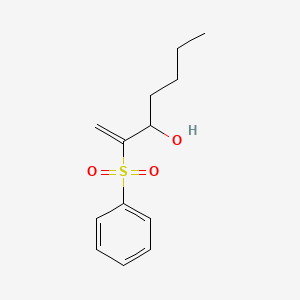

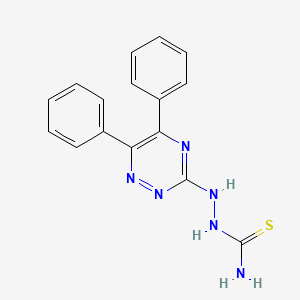

![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
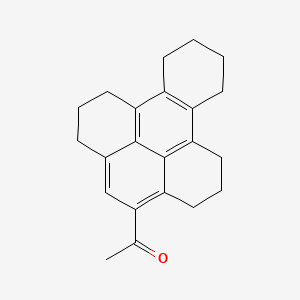
![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

